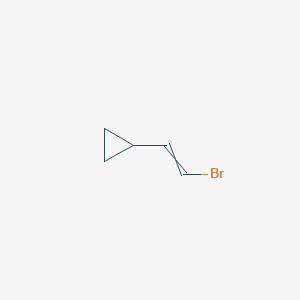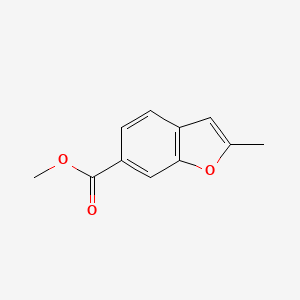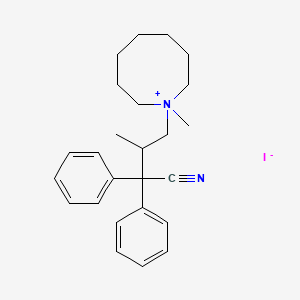![molecular formula C28H19BrN2 B13992249 4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)
4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group, a bromophenyl group, and a phenyl group attached to a pyrimidine ring. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of Biphenyl Derivative: The synthesis begins with the formation of a biphenyl derivative through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Bromination: The biphenyl derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting the brominated biphenyl derivative with appropriate reagents such as guanidine or amidines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromobiphenyl: A simpler biphenyl derivative with a bromine atom, used in similar applications but with different reactivity and properties.
4’-Bromo-1-hydroxy-[1,1’-biphenyl]-4(1H)-one: Another biphenyl derivative with a hydroxyl group, exhibiting different chemical behavior and applications.
4-Bromo-4’-tert-butylbiphenyl: A biphenyl derivative with a tert-butyl group, used in organic synthesis and materials science.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity imparts specific chemical properties and reactivity, making it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential for innovation in multiple fields.
属性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-24(16-18-25)28-30-26(22-9-5-2-6-10-22)19-27(31-28)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-19H |
InChI 键 |
BJYVLQFMYUBWGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


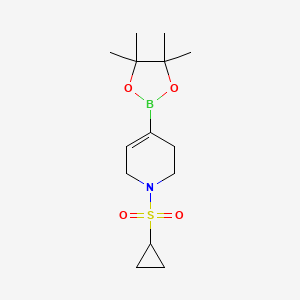
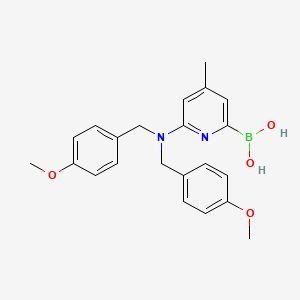
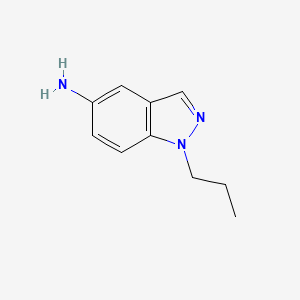
![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)


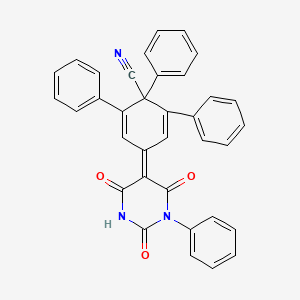
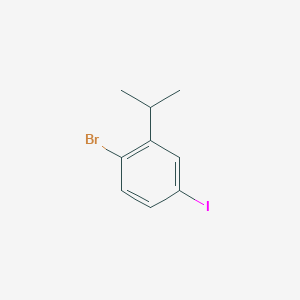
![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)

